3-(Oxetan-3-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxetan-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZHERYJQTJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxetan 3 Yl Phenol and Analogues
Strategic Approaches to Oxetane (B1205548) Ring Construction
The formation of the four-membered oxetane ring is a synthetic challenge due to its inherent ring strain. acs.orgbeilstein-journals.org Effective strategies often rely on intramolecular cyclization reactions or the derivatization of pre-formed oxetane building blocks.
Intramolecular Cyclization Pathways to Oxetane Precursors
A primary method for constructing the oxetane ring is through intramolecular cyclization, most commonly via a C–O bond formation. magtech.com.cnacs.org This approach typically involves a Williamson etherification of a 1,3-halohydrin or a related substrate with a suitably positioned leaving group and an alcohol. acs.orgacs.org The kinetics of forming a four-membered ring are generally less favorable compared to three-, five-, or six-membered rings, often necessitating the use of strong bases and good leaving groups to achieve acceptable yields. acs.org
Alternative intramolecular strategies include the ring expansion of epoxides. For instance, the reaction of an epoxide with a nucleophile bearing a leaving group can generate a precursor that subsequently cyclizes to form the oxetane ring. acs.org
| Cyclization Strategy | Precursor Type | Key Reaction | Reference |
| Intramolecular Williamson Etherification | 1,3-Halohydrin | Nucleophilic Substitution | acs.org |
| Epoxide Ring Expansion | Epoxide and Nucleophile with Leaving Group | Ring Opening followed by Cyclization | acs.org |
Derivatization from Oxetan-3-one Intermediates
A versatile and widely used approach to 3-substituted oxetanes involves the derivatization of oxetan-3-one. acs.orgresearchgate.net This commercially available or readily synthesized ketone serves as a key intermediate, allowing for the introduction of various functionalities at the 3-position through standard carbonyl chemistry. acs.org
The electrophilic carbonyl carbon of oxetan-3-one is susceptible to attack by a wide range of nucleophiles. wikipedia.orgfiveable.me This reactivity allows for the synthesis of a diverse array of 3-substituted oxetan-3-ols. Nucleophilic addition reactions are fundamental in organic chemistry, where an electron-rich nucleophile attacks an electron-deficient center, leading to the formation of a new single bond. wikipedia.orglibretexts.org In the context of oxetan-3-one, this reaction transforms the planar carbonyl group into a tetrahedral carbon center. libretexts.org
Common nucleophiles employed in these reactions include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi), which introduce alkyl, aryl, or vinyl groups. acs.org Enolates can also be used in aldol-type reactions to form carbon-carbon bonds. beilstein-journals.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the tertiary alcohol. fiveable.melibretexts.org
Oxetan-3-ol (B104164) is a key building block that can be prepared through various synthetic routes. One common method is the reduction of oxetan-3-one using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). atlantis-press.com
Another synthetic approach starts from epichlorohydrin. atlantis-press.comresearchgate.netresearchgate.net A concise synthesis involves the ring-opening of epichlorohydrin with acetic acid, followed by protection of the resulting alcohol, base-mediated ring closure to form the oxetane ring, and subsequent deprotection to yield oxetan-3-ol. atlantis-press.comresearchgate.net
| Starting Material | Key Steps | Product | References |
| Oxetan-3-one | Reduction (e.g., NaBH₄) | Oxetan-3-ol | atlantis-press.com |
| Epichlorohydrin | Ring opening, protection, cyclization, deprotection | Oxetan-3-ol | atlantis-press.comresearchgate.netresearchgate.net |
Methods for Phenyl and Phenol (B47542) Moiety Introduction
Once the oxetane core, particularly a 3-hydroxyoxetane derivative, is synthesized, the next crucial step is the introduction of the phenyl or phenol group to furnish the target molecule, 3-(Oxetan-3-yl)phenol.
Friedel-Crafts Alkylation of Phenols with Oxetan-3-ols
A direct and efficient method for introducing the phenol moiety is the Friedel-Crafts alkylation of phenols with oxetan-3-ols. imperial.ac.ukresearchgate.netresearchgate.net This reaction involves the electrophilic aromatic substitution of a phenol with a carbocation generated from the oxetan-3-ol under acidic conditions. jk-sci.com Lewis acids are commonly employed as catalysts to facilitate the formation of the carbocation intermediate. jk-sci.comstackexchange.com
Studies have shown that lithium salts, such as lithium triflimide (LiNTf₂), can effectively catalyze the Friedel-Crafts reaction between oxetan-3-ols and phenols. imperial.ac.ukresearchgate.net The reaction proceeds through the formation of an oxetane ether as a kinetic product, which can then rearrange to the more thermodynamically stable C-alkylated product. imperial.ac.ukresearchgate.net The electronic nature of the phenol substituent can influence the outcome, with electron-rich phenols favoring the formation of the C-alkylated product. imperial.ac.ukresearchgate.net The reaction conditions can be tuned to selectively yield either the O-alkylated ether or the C-alkylated phenol. imperial.ac.uk
| Reactants | Catalyst | Key Features | Product | References |
| Phenol and Oxetan-3-ol | Lewis Acid (e.g., LiNTf₂) | Electrophilic Aromatic Substitution | This compound | imperial.ac.ukresearchgate.netresearchgate.net |
Catalytic Systems for Selective Alkylation (e.g., Lithium Catalysis)
Lithium catalysis has emerged as a potent strategy for the synthesis of 3,3-diaryloxetanes through a Friedel-Crafts-type reaction. researchgate.net This method utilizes oxetan-3-ols as precursors, which are activated by a lithium catalyst. The catalytic activation of the hydroxyl group facilitates its departure, generating an oxetane carbocation intermediate. This electrophilic intermediate is then trapped by an electron-rich phenol to form the desired product. researchgate.net The choice of catalyst is critical; for instance, frustrated Lewis pairs have also been explored for oxetane activation, leading to reductive ring-opening and unexpected aryl migration products. acs.org While not a direct alkylation, this highlights the diverse reactivity of oxetanes under Lewis acidic conditions. Other catalytic systems for phenol alkylation often employ solid acid catalysts like zeolites or metal oxides to promote the reaction between phenols and alkylating agents, although their application to oxetane chemistry is less documented. rsc.orgconicet.gov.arresearchgate.net
Regiochemical Control in Friedel-Crafts Reactions on Phenolic Substrates
A significant challenge in the Friedel-Crafts alkylation of phenols is controlling the position of substitution on the aromatic ring (regiochemistry). Research has demonstrated that lithium-catalyzed reactions involving oxetan-3-ols can exhibit high regioselectivity. Specifically, the reaction strongly favors alkylation at the para-position of the phenol ring. researchgate.net This selectivity is particularly pronounced with electron-rich para-substituted phenols. Conversely, when the ortho or meta positions of the phenol are substituted, the reaction can be diverted to yield the para-alkylated product. researchgate.net The ability to direct the reaction to a specific position is crucial for the synthesis of well-defined isomers. This regiochemical outcome can be influenced by the catalyst, solvent, and the electronic and steric properties of the phenol substrate. researchgate.netrsc.org For instance, different catalyst systems, such as Brønsted acids, Lewis acids, or chiral tertiary amines, can be employed to favor either ortho- or para-selective Friedel-Crafts reactions in different contexts. rsc.org
Table 1: Regioselectivity in Lithium-Catalyzed Friedel-Crafts Alkylation of Phenols with 3-Methyl-oxetan-3-ol
| Phenol Substrate | Product(s) | Yield (%) | Regioselectivity |
| Phenol | 4-(3-Methyloxetan-3-yl)phenol | 93 | para |
| 2-Methylphenol | 4-(3-Methyloxetan-3-yl)-2-methylphenol | 85 | para |
| 3-Methylphenol | 4-(3-Methyloxetan-3-yl)-3-methylphenol | 82 | para |
| 4-Methylphenol | 4-(3-Methyloxetan-3-yl)-4-methylphenol | 95 | para |
| 4-Methoxyphenol | 4-(3-Methyloxetan-3-yl)-4-methoxyphenol | 96 | para |
This table is generated based on findings related to para-selective Friedel-Crafts reactions on phenolic substrates. researchgate.net
Cross-Coupling Reactions for Aryl-Oxetane Bond Formation
Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the C-C bond between an aryl group and an oxetane ring. These methods are particularly valuable for their functional group tolerance.
A notable development is the use of nickel-catalyzed cross-electrophile coupling, which joins aryl halides with oxetanes. calstate.educalstate.edu This reaction involves the reductive coupling of two different electrophiles, avoiding the need to pre-form an organometallic reagent from one of the coupling partners. The high ring strain of the oxetane facilitates its oxidative addition to the low-valent nickel catalyst, initiating the catalytic cycle that culminates in the formation of the aryl-oxetane bond. calstate.educalstate.edu Furthermore, established cross-coupling reactions like the Suzuki coupling can be applied to oxetane derivatives that already bear a suitable handle, such as a halide or triflate on the aryl portion, demonstrating the versatility of these methods for further functionalization. beilstein-journals.org
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) offers a distinct pathway for linking phenols to other molecular fragments. In the context of synthesizing this compound analogues, this strategy typically involves the reaction of a phenoxide nucleophile with an aromatic ring that is activated by one or more strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (e.g., a halide). chemistrysteps.commasterorganicchemistry.com
The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Subsequent elimination of the leaving group restores the aromaticity and yields the substitution product. chemistrysteps.com While this method is highly effective for electron-poor arenes, its direct application to form the C-C bond in this compound is not straightforward. However, it is a viable strategy for synthesizing analogues where the oxetane is linked to the phenol via a heteroatom, such as in 3-(aryloxy)phenol derivatives. mdpi.com
Reaction of 3-(Bromomethyloxetan-3-yl)methanol with Phenols
A specific method for creating analogues of this compound involves the reaction of 3-(bromomethyloxetan-3-yl)methanol with various phenols. This reaction is an alkylation that proceeds via an SN2 mechanism, where the phenoxide, generated by a mild base like potassium carbonate, acts as a nucleophile and displaces the bromide leaving group. connectjournals.com
This synthetic route does not form a direct aryl-oxetane C-C bond but instead produces an ether linkage, resulting in (3-(aryloxymethyl)oxetan-3-yl)methanol derivatives. connectjournals.com The starting material, 3-(bromomethyloxetan-3-yl)methanol, can be synthesized from the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.com This method is valuable for accessing a library of analogues where the phenol and oxetane moieties are separated by a flexible methyleneoxy spacer.
Advanced Synthetic Strategies for Functionalized this compound Derivatives
The development of more complex, functionalized derivatives, particularly those with defined stereochemistry, requires advanced synthetic approaches that offer high levels of control.
Stereoselective Synthesis of Oxetane-Phenol Hybrids
Introducing stereocenters into oxetane-phenol structures with high enantioselectivity is a significant synthetic challenge. Iridium-catalyzed C-C bond-forming transfer hydrogenation has been successfully employed for the anti-diastereo- and enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov This methodology allows for the coupling of primary alcohols with substituted epoxides to generate enantioenriched oxetanes. nih.gov Other stereoselective approaches include the intramolecular ring-opening of epoxides, which can proceed with high regio- and stereoselectivity to afford functionalized oxetanes. The stereochemical outcome of such cyclizations is highly dependent on the substrate and reaction conditions. acs.orgcore.ac.uk These methods are instrumental in accessing specific stereoisomers of complex oxetane-phenol hybrids for biological evaluation.
Table 2: Stereoselective Synthesis of Trisubstituted Oxetanes via Intramolecular Epoxide Ring Opening
| Entry | Substituent (Y) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | C₆H₅ | 13:87 | 80 |
| 2 | p-F-C₆H₅ | 12:88 | 81 |
| 3 | CH₂=CH | 2:98 | 80 |
| 4 | C₆H₅S | 78:22 | 86 |
This table is generated based on findings related to the stereoselective synthesis of trisubstituted oxetanes. core.ac.uk
Late-Stage Functionalization and Diversification of Phenolic Moieties
Late-stage functionalization (LSF) has emerged as a critical strategy in medicinal chemistry, enabling the direct modification of complex molecules to accelerate the discovery of new bioactive compounds. rsc.orgnih.gov This approach allows for the diversification of lead compounds at a late step in the synthetic sequence, providing rapid access to a library of analogues for structure-activity relationship (SAR) studies. For a molecule like this compound, the phenolic hydroxyl group and the phenyl ring itself serve as key handles for such modifications. The strategic introduction of the oxetane motif is itself valuable, as this small, polar, three-dimensional ring can favorably influence physicochemical properties such as solubility and metabolic stability. nih.govacs.org Diversification of the phenolic core can be effectively achieved through transition-metal-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. mdpi.comwikipedia.org
To participate in these powerful cross-coupling reactions, the phenolic hydroxyl group, which is a poor leaving group, must first be activated. This is typically accomplished by converting the phenol into an aryl triflate (trifluoromethanesulfonate) or another sulfonate ester, transforming the C–O bond into a reactive site for palladium-catalyzed cycles.
Diversification via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron reagent (like a boronic acid or boronic ester) and an organic halide or triflate. mdpi.comyoutube.com For the diversification of this compound, the corresponding aryl triflate serves as an excellent electrophilic partner. This reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the 3-position of the phenyl ring, enabling extensive exploration of the chemical space around the core scaffold.
The general transformation involves the reaction of 3-(Oxetan-3-yl)phenyl triflate with a suitable boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst system and reaction conditions is crucial for achieving high efficiency and functional group tolerance. commonorganicchemistry.com
Table 1: Representative Suzuki-Miyaura Coupling Reactions for Diversification
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Structure |
|---|---|---|---|---|---|
| 3-(Oxetan-3-yl)phenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-(Oxetan-3-yl)-1,1'-biphenyl |
| 3-(Oxetan-3-yl)phenyl triflate | Pyridine-4-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 4-(3-(Oxetan-3-yl)phenyl)pyridine |
| 3-(Oxetan-3-yl)phenyl triflate | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 2-(3-(Oxetan-3-yl)phenyl)thiophene |
| 3-(Oxetan-3-yl)phenyl triflate | Methylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 3-(Oxetan-3-yl)toluene |
Diversification via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful tool for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgrug.nl This methodology has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. By applying this reaction to the activated this compound scaffold, a diverse range of nitrogen-containing substituents can be introduced.
This transformation allows for the coupling of 3-(Oxetan-3-yl)phenyl triflate with a vast array of primary and secondary amines, including alkylamines, anilines, and various nitrogen-containing heterocycles. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most critically, the supporting phosphine ligand. youtube.com Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. rug.nlyoutube.com
Table 2: Representative Buchwald-Hartwig Amination Reactions for Diversification
| Reactant 1 (Electrophile) | Reactant 2 (Amine) | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Structure |
|---|---|---|---|---|---|
| 3-(Oxetan-3-yl)phenyl triflate | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 4-(3-(Oxetan-3-yl)phenyl)morpholine |
| 3-(Oxetan-3-yl)phenyl triflate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N-(3-(Oxetan-3-yl)phenyl)aniline |
| 3-(Oxetan-3-yl)phenyl triflate | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | tert-Butanol | 1-(3-(Oxetan-3-yl)phenyl)piperidine |
| 3-(Oxetan-3-yl)phenyl triflate | Methylamine | Pd(OAc)₂ / XPhos | LiHMDS | THF | N-methyl-3-(oxetan-3-yl)aniline |
Through these and other late-stage functionalization techniques, the this compound scaffold can be systematically modified, allowing chemists to fine-tune its biological and physicochemical properties for applications in drug discovery and materials science.
Chemical Reactivity and Transformations of 3 Oxetan 3 Yl Phenol
Reactions Involving the Oxetane (B1205548) Ring System
The four-membered oxetane ring of 3-(Oxetan-3-yl)phenol is a key site of reactivity due to its significant ring strain, which is comparable to that of an epoxide. beilstein-journals.orgnih.gov This strain facilitates ring-opening reactions under various conditions, providing a pathway to functionalized 1,3-diol derivatives.
Ring-Opening Reactions Under Acidic Conditions
Under acidic conditions, the oxetane ring can be activated towards nucleophilic attack. acs.org Protonation of the oxetane oxygen increases the electrophilicity of the ring carbons, facilitating cleavage of a carbon-oxygen bond. The regioselectivity of the ring opening in unsymmetrical oxetanes is influenced by both steric and electronic factors. magtech.com.cn In the presence of a weak nucleophile, the reaction may proceed through a pathway with carbocationic character, favoring attack at the more substituted carbon. Conversely, strong nucleophiles tend to attack the less sterically hindered carbon atom. magtech.com.cn
For this compound, acid-catalyzed ring-opening can lead to the formation of a diol. For instance, hydrolysis under acidic conditions would yield 3-(3-hydroxy-1-(hydroxymethyl)propyl)phenol. The reaction with other nucleophiles, such as alcohols or halides, in the presence of an acid catalyst, would result in the corresponding ether or halo-alcohol derivatives.
Table 1: Representative Acid-Catalyzed Ring-Opening Reactions of this compound
| Nucleophile | Reagent/Catalyst | Product |
|---|---|---|
| Water | H₂SO₄ (aq) | 3-(3-hydroxy-1-(hydroxymethyl)propyl)phenol |
| Methanol | HCl | 3-(3-hydroxy-1-methoxypropyl)phenol |
Nucleophilic Ring Scission and Subsequent Transformations
The oxetane ring is susceptible to cleavage by a variety of strong nucleophiles, often without the need for acid catalysis. magtech.com.cn These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking one of the electrophilic methylene (B1212753) carbons of the oxetane ring. This results in the formation of a 1,3-disubstituted propane (B168953) derivative. The regioselectivity of this attack on unsymmetrical oxetanes is primarily governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. magtech.com.cn
In the case of this compound, nucleophilic attack would occur at one of the equivalent methylene carbons of the oxetane ring. For example, reaction with a Grignard reagent or an organolithium compound would lead to the formation of a new carbon-carbon bond and, after workup, a 1,3-diol derivative. Subsequent transformations of the resulting diol could include oxidation, esterification, or etherification of the hydroxyl groups.
Rearrangements and Ring Expansions of Oxetane Derivatives
The inherent strain of the oxetane ring can also drive rearrangements and ring-expansion reactions, leading to the formation of larger, more stable heterocyclic systems. beilstein-journals.org These transformations can be promoted by various catalysts, including Lewis acids and transition metals, or initiated by light. beilstein-journals.org For instance, derivatives of this compound could potentially undergo ring expansion to form substituted tetrahydrofurans or other five-membered heterocycles under appropriate conditions.
One notable rearrangement is the base-mediated transformation of 3-(nitromethylene)oxetanes into isoxazoles. core.ac.uk While this specific reaction requires prior functionalization of the oxetane ring, it illustrates the potential for skeletal reorganization. Additionally, transition metal-catalyzed insertions of carbenes or other one-carbon units into the C-O bond of the oxetane ring can lead to the formation of five-membered rings. beilstein-journals.org
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound exhibits reactivity typical of phenols, allowing for a range of derivatization and activation reactions.
Derivatization to Form Ethers and Esters
The phenolic hydroxyl group can be readily converted into ethers and esters through well-established synthetic methodologies. nih.gov Etherification is commonly achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. Alternatively, Fischer esterification can be employed by reacting the phenol with a carboxylic acid under acidic conditions, though this method is generally less efficient for phenols.
Table 2: Derivatization of the Phenolic Hydroxyl Group of this compound
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Etherification | 1. NaH2. CH₃I | 3-(Oxetan-3-yl)anisole |
Activation for Subsequent Reactions (e.g., Triflate Formation)
The phenolic hydroxyl group can be converted into a good leaving group to facilitate further transformations, such as cross-coupling reactions. A common method for this activation is the formation of a triflate (trifluoromethanesulfonate) ester. rsc.org This is typically achieved by reacting the phenol with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a non-nucleophilic base like pyridine.
The resulting aryl triflate is a versatile intermediate that can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic ring.
Reactivity of the Aromatic Ring in this compound
The benzene (B151609) ring in this compound is activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. This activation is a hallmark of phenolic compounds, making them significantly more reactive than benzene itself. mlsu.ac.inlibretexts.org
The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comcollegedunia.comucalgary.ca This directing effect is a consequence of the resonance stabilization of the intermediate arenium ion, where the lone pairs on the oxygen atom can delocalize the positive charge. byjus.com The oxetan-3-yl substituent is located at the meta position relative to the hydroxyl group. Due to its position, it is not expected to significantly influence the directing effect of the hydroxyl group. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6.
Key electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. mlsu.ac.inbyjus.com Due to the high reactivity of the phenolic ring, these reactions can often be carried out under milder conditions than those required for benzene. ucalgary.ca For instance, bromination can proceed readily without a Lewis acid catalyst. libretexts.orgbyjus.com
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | Dilute HNO₃ | 2-Nitro-5-(oxetan-3-yl)phenol and 4-Nitro-3-(oxetan-3-yl)phenol |
| Halogenation (Bromination) | Br₂ in a non-polar solvent | 2-Bromo-5-(oxetan-3-yl)phenol and 4-Bromo-3-(oxetan-3-yl)phenol |
| Sulfonation | Concentrated H₂SO₄ | 2-Hydroxy-4-(oxetan-3-yl)benzenesulfonic acid and 4-Hydroxy-2-(oxetan-3-yl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-X, AlCl₃ (milder conditions preferred) | Predominantly para-alkylation expected |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Predominantly para-acylation expected |
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the aromatic ring of this compound. nih.govnih.govthermofisher.com To participate in these reactions, the phenol is typically converted to a more reactive derivative, such as a triflate or a halide. The hydroxyl group itself can also direct C-H activation.
Common cross-coupling reactions applicable to phenol derivatives include:
Suzuki-Miyaura Coupling: Reaction of an aryl halide or triflate with an organoboron compound.
Heck Reaction: Coupling of an aryl halide or triflate with an alkene. ustc.edu.cn
Sonogashira Coupling: Reaction of an aryl halide or triflate with a terminal alkyne.
Buchwald-Hartwig Amination: Coupling of an aryl halide or triflate with an amine. ustc.edu.cn
Stille Coupling: Reaction of an aryl halide or triflate with an organotin compound.
Negishi Coupling: Coupling of an aryl halide with an organozinc compound. ustc.edu.cn
The stability of the oxetane ring under the conditions of these reactions is a crucial consideration. Research indicates that the 3-substituted oxetane moiety is robust and can tolerate a wide range of reaction conditions, including those involving palladium catalysts and various bases. nih.govchemrxiv.org However, strong acidic conditions can lead to ring-opening of the oxetane. nih.govacs.org
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl-X/OTf + R-B(OR)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃) | Aryl-R |
| Heck | Aryl-X/OTf + Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | Aryl-Alkene |
| Sonogashira | Aryl-X/OTf + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Aryl-Alkyne |
| Buchwald-Hartwig | Aryl-X/OTf + Amine | Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Base (e.g., NaOtBu) | Aryl-Amine |
| Stille | Aryl-X/OTf + R-Sn(Alkyl)₃ | Pd(0) catalyst | Aryl-R |
| Negishi | Aryl-X + R-ZnX | Pd(0) or Ni(0) catalyst | Aryl-R |
X = Halide (Br, I), OTf = Triflate
Stability and Degradation Pathways of this compound Derivatives
The stability of derivatives of this compound is governed by the chemical resilience of the phenol, the aromatic ring, and the oxetane moiety. The oxetane ring, particularly when 3-substituted, is known to be metabolically stable and resistant to many chemical transformations. beilstein-journals.org It is generally stable under neutral and basic conditions, as well as in the presence of many reducing and oxidizing agents. chemrxiv.orgrsc.org However, strong acids can promote the ring-opening of the oxetane. acs.org
Phenolic compounds, in general, are susceptible to oxidation. The degradation of phenols can occur through various pathways, including microbial degradation and chemical oxidation. A common microbial degradation pathway for phenol involves hydroxylation to form catechol, followed by enzymatic cleavage of the aromatic ring. inchem.org This can proceed via an ortho-cleavage or a meta-cleavage pathway. It is plausible that derivatives of this compound could undergo similar biological degradation, assuming the oxetane substituent does not inhibit the necessary enzymatic processes.
Chemical degradation can be initiated by strong oxidizing agents or under photochemical conditions. The presence of the electron-donating hydroxyl group makes the aromatic ring susceptible to oxidative degradation. The ether-like oxetane ring is generally stable, but under harsh oxidative conditions, degradation could potentially occur. The degradation of aromatic ethers often proceeds through O-dealkylation or oxidation of the aromatic ring or side chains. inchem.orgnih.govresearchgate.net While this compound is not an ether in the traditional sense (C-C bond to the ring), the principles of aromatic ring and side-chain oxidation are relevant.
Theoretical and Computational Investigations of 3 Oxetan 3 Yl Phenol
Quantum Chemical Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the molecular-level characteristics of 3-(Oxetan-3-yl)phenol. These methods allow for a detailed examination of its electronic landscape and conformational preferences.
Electronic Structure Analysis of the Oxetane-Phenol System
The electronic structure of this compound is governed by the interplay between the electron-rich phenol (B47542) ring and the polar oxetane (B1205548) substituent. The hydroxyl (-OH) group of the phenol acts as a strong activating group, donating electron density to the aromatic π-system, particularly at the ortho and para positions. The oxetane ring, while being a saturated heterocycle, influences the electronic distribution through inductive effects stemming from its electronegative oxygen atom.
DFT calculations are typically used to visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the phenol ring, reflecting its high electron density and role as an electron donor. The LUMO would likely be distributed across the aromatic system as well, with some contribution from the oxetane moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability.
A Molecular Electrostatic Potential (MEP) map would further illuminate the electronic distribution. This map would show negative potential (red/yellow) around the phenolic oxygen and the oxetane oxygen, highlighting these areas as primary sites for electrophilic attack and hydrogen bond acceptance. The phenolic hydrogen would exhibit a region of positive potential (blue), marking it as a hydrogen bond donor site.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the oxetane and phenyl rings, combined with the puckering of the four-membered oxetane ring, gives rise to various conformers with different energies. utexas.edu
Computational conformational analysis can identify the most stable (lowest energy) arrangements. The key dihedral angle is the C-C-C-C angle defining the orientation of the oxetane ring relative to the plane of the phenol ring. Due to steric hindrance between the oxetane's methylene (B1212753) groups and the ortho-hydrogens of the phenol ring, a completely planar conformation is unlikely to be the global minimum. Instead, staggered conformations where the oxetane ring is twisted out of the phenolic plane are expected to be more stable.
Furthermore, the oxetane ring itself is not planar but exists in a puckered conformation to relieve ring strain. utexas.edu This puckering adds another layer to the conformational landscape. A potential, albeit weak, intramolecular hydrogen bond could exist between the phenolic hydroxyl group and the oxygen atom of the oxetane ring. Quantum chemical calculations can precisely determine the geometry and energetic favorability of such an interaction.
Table 1: Hypothetical Conformational Analysis Data for this compound This table represents typical data that would be generated from a computational conformational search, illustrating the energetic differences between possible spatial arrangements.
| Conformer | Dihedral Angle (Caromatic-Caromatic-Coxetane-Ooxetane) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O) Distance (Å) | Notes |
|---|---|---|---|---|
| A (Global Minimum) | 45.2° | 0.00 | > 3.5 | Sterically favored twisted conformation. |
| B | -44.8° | 0.02 | > 3.5 | Near-degenerate enantiomeric twisted conformation. |
| C | 89.5° | 1.58 | 2.85 | Perpendicular conformation, potential weak H-bond. |
| D (Transition State) | 0.0° | 3.20 | > 4.0 | Planar arrangement, sterically hindered. |
Molecular Docking and Binding Affinity Predictions (Contextualized to Chemical Biology)
In the realm of chemical biology and drug discovery, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aaronchem.com Given the prevalence of phenol and oxetane motifs in bioactive compounds, this compound serves as an interesting fragment for docking studies against various protein targets, such as kinases, proteases, or receptors.
A typical docking simulation would place this compound into the active site of a target protein and score different binding poses based on a force field. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable binding.
The binding mode of this compound would be dictated by specific intermolecular interactions:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor to acceptor residues (e.g., Asp, Glu, or backbone carbonyls). The oxetane oxygen is a potent hydrogen bond acceptor. acs.org
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues like Val, Leu, Ile, and Ala.
π-Stacking: The aromatic ring can form π-π stacking or T-shaped π-stacking interactions with aromatic residues such as Phe, Tyr, or Trp.
The oxetane ring provides a three-dimensional vector that can orient the phenol into specific regions of a binding pocket, potentially accessing interactions unavailable to simpler planar phenols. Predicting these interactions and the associated binding affinity helps prioritize compounds for synthesis and biological testing.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table provides an example of the output from a molecular docking simulation, detailing the predicted binding energy and the key interactions driving the binding.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase XYZ (Active Site) | -7.5 | Asp145 | Hydrogen Bond (Donor: Phenol-OH) |
| Lys48 | Hydrogen Bond (Acceptor: Oxetane-O) | ||
| Phe82 | π-π Stacking (Phenyl Ring) |
Computational Approaches to Reaction Mechanisms and Selectivity
Computational chemistry is instrumental in mapping the reaction pathways and understanding the selectivity of chemical transformations. For this compound, theoretical studies can predict the outcomes of various reactions, such as electrophilic aromatic substitution on the phenol ring or reactions involving the strained oxetane.
By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. For example, in the case of nitration or halogenation, the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. Computational models can quantify the activation energies for attack at the different positions (ortho, meta, para). The calculations would likely confirm that the transition states for ortho and para substitution are significantly lower in energy than for meta substitution, explaining the observed regioselectivity. The steric bulk of the oxetane group at the meta position would also influence the ortho:para product ratio, a factor that can be precisely modeled.
Furthermore, the stability of the oxetane ring under various conditions (e.g., acidic or basic) can be assessed. mdpi.com Computational models can explore the mechanism of acid-catalyzed ring-opening, determining the activation barrier for this process and helping to define synthetic conditions under which the ring remains intact.
Prediction of Molecular Properties (e.g., Hydrogen Bonding, Dipole Moments)
Beyond structure and reactivity, computational methods can accurately predict a range of molecular properties that are crucial for understanding the behavior of this compound in different environments.
The hydrogen bonding capability is a key feature. The molecule possesses one strong hydrogen bond donor (the phenolic -OH) and two hydrogen bond acceptors (the phenolic oxygen and the oxetane oxygen). chemscene.com The strength of these interactions with solvent molecules like water or with biological macromolecules can be quantified.
Table 3: Predicted Molecular Properties of this compound This table summarizes key physicochemical properties as would be predicted by standard computational chemistry software packages.
| Property | Predicted Value | Computational Method |
|---|---|---|
| Molecular Weight | 150.17 g/mol | - |
| Dipole Moment | ~2.5 - 3.5 Debye | DFT (e.g., B3LYP/6-31G*) |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Fragment-based calculation chemscene.com |
| Hydrogen Bond Donors | 1 | Rule-based chemscene.com |
| Hydrogen Bond Acceptors | 2 | Rule-based chemscene.com |
| Calculated LogP | 1.506 | Consensus model chemscene.com |
Applications of 3 Oxetan 3 Yl Phenol in Chemical Sciences and Drug Discovery
Bioisosteric Applications in Molecular Design
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxetane (B1205548) ring has proven to be a versatile bioisostere for several common chemical functionalities, enabling chemists to overcome challenges in drug development. researchgate.net
The oxetane moiety serves as an effective and stable isostere for the carbonyl group found in ketones, esters, and carboxylic acids. acs.orgu-tokyo.ac.jp It can mimic the hydrogen-bonding ability, dipole moment, and lone pair orientation of a carbonyl group while often conferring improved metabolic stability. acs.orgnih.gov
Ketones: Replacing a ketone with an oxetane can enhance metabolic stability and increase the three-dimensionality of a molecule. acs.org
Esters and Amides: 3-substituted oxetanes have been proposed as potential replacements for esters and amides. nih.gov
Carboxylic Acids: The oxetan-3-ol (B104164) group, in particular, has been investigated as a promising bioisostere for the carboxylic acid moiety. researchgate.netnih.gov This substitution can be a critical strategy in drug design, especially for central nervous system (CNS) drug candidates, where replacing a highly acidic carboxylic acid is often necessary to improve blood-brain barrier penetration. nih.gov The oxetan-3-ol analogue is typically more lipophilic and membrane permeable than its corresponding carboxylic acid. researchgate.net
Table 1: Physicochemical Property Comparison of a Carboxylic Acid vs. its Oxetan-3-ol Bioisostere
| Compound Type | Example Compound | log D (pH 7.4) | Apparent Permeability (log Papp) | Source |
|---|---|---|---|---|
| Carboxylic Acid | Hydrocinnamic Acid | -0.49 | -5.79 | researchgate.net |
| Oxetan-3-ol | 3-Phenethyl-oxetan-3-ol | 2.07 | -5.08 | researchgate.net |
One of the most influential applications of oxetanes in medicinal chemistry is their use as a surrogate for the gem-dimethyl group. acs.orgacs.org While gem-dimethyl groups are frequently used to block metabolically vulnerable positions on a drug candidate, they invariably increase lipophilicity, which can negatively impact other properties. acs.org Replacing a gem-dimethyl group with an oxetane introduces a polar motif of a similar molecular volume, which can block metabolism without the associated increase in lipophilicity. u-tokyo.ac.jpnih.gov
This strategy has been shown to significantly enhance aqueous solubility and reduce lipophilicity. researchgate.netnih.gov Studies using matched molecular pair analysis (MMPA) have demonstrated that replacing a methylene (B1212753), gem-dimethyl, or cyclobutyl group with an oxetane ring leads to a notable decrease in the measured distribution coefficient (elog D), a key indicator of lipophilicity. nih.gov
Table 2: Impact of Oxetane Replacement on Lipophilicity and Solubility
| Original Moiety | Bioisosteric Replacement | Effect on Lipophilicity (LogD) | Effect on Aqueous Solubility | Source |
|---|---|---|---|---|
| gem-Dimethyl | Oxetane | Significantly decreases | Increases by a factor of 4 to >4000 | researchgate.netu-tokyo.ac.jp |
| Methylene / Cyclobutane | Oxetane | Decreases (avg. 0.81 elog D units) | Generally improves | nih.gov |
Peptide-based drugs often suffer from poor metabolic stability due to the enzymatic cleavage of amide bonds. nih.gov A novel strategy to overcome this limitation involves the creation of "oxetanyl peptides," where a backbone amide carbonyl is replaced by a 3-amino oxetane. nih.govacs.org This results in a non-hydrolyzable peptide bond isostere that maintains the crucial hydrogen-bond donor/acceptor pattern of the parent amide. nih.govwarwick.ac.uk
While this modification can significantly enhance stability, it also has profound structural consequences. nih.gov Research has shown that incorporating an oxetane into an α-helical peptide backbone results in a significant loss of helicity, introducing a kink in the helical axis. rsc.org However, this turn-inducing property has been harnessed to improve the efficiency of head-to-tail peptide macrocyclisations, a challenging synthetic step in the production of cyclic peptides. rsc.org
The versatility of the oxetane ring extends to its potential use as a bioisostere for sulfur-containing functional groups. Specifically, oxetane sulfides have been proposed as isosteric replacements for thioesters, expanding the toolkit available to medicinal chemists for molecular optimization. acs.orgnih.gov
Modulation of Molecular Properties for Enhanced Performance
Aqueous Solubility and Lipophilicity: As a small, polar heterocycle, the oxetane ring consistently enhances aqueous solubility while reducing lipophilicity when it replaces non-polar groups like gem-dimethyl or methylene units. researchgate.netnih.gov This is a highly desirable transformation in drug discovery, as poor solubility is a frequent cause of compound attrition.
Metabolic Stability: Oxetanes can improve metabolic stability by acting as a "metabolic shield" for adjacent, vulnerable C-H bonds. acs.org Compounds containing oxetanes often exhibit lower intrinsic clearance rates in human liver microsomes compared to their carbonyl or gem-dimethyl counterparts. u-tokyo.ac.jp The 3,3-disubstituted pattern is noted to be particularly stable. acs.orgnih.gov
Basicity of Proximal Amines: The oxetane ring exerts a strong inductive electron-withdrawing effect, which can significantly reduce the basicity (pKa) of nearby amine groups. nih.gov The magnitude of this effect is distance-dependent, with a pKa reduction of approximately 2.7 units for an α-amine and 1.9 units for a β-amine. nih.gov This allows for the tactical modulation of basicity to mitigate issues such as off-target activity or poor pharmacokinetic properties. nih.gov
Conformational Control: The strained, near-planar structure of the oxetane ring can act as a "conformational lock," rigidifying a molecule's structure. acs.org In flexible aliphatic chains, its presence can alter conformational preferences, favoring synclinal rather than antiplanar arrangements, which can influence how a drug binds to its target. researchgate.net
Table 3: Summary of Physicochemical Effects of Oxetane Incorporation
| Property | General Effect of Oxetane Incorporation | Source |
|---|---|---|
| Aqueous Solubility | Increases | researchgate.netnih.govnih.gov |
| Lipophilicity (LogD) | Decreases | acs.orgu-tokyo.ac.jpnih.gov |
| Metabolic Stability | Increases | acs.orgu-tokyo.ac.jpnih.gov |
| Basicity (pKa) of Proximal Amines | Decreases | nih.govnih.gov |
| Molecular Conformation | Increases rigidity; can induce turns | researchgate.netacs.orgrsc.org |
Influence on Lipophilicity and Aqueous Solubility Profiles
The balance between lipophilicity and aqueous solubility is a critical determinant of a drug candidate's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). The introduction of an oxetane ring, as seen in 3-(Oxetan-3-yl)phenol, can significantly alter these properties.
The oxetane moiety is a polar functional group with a low molecular weight, which can lead to an improvement in aqueous solubility. organic-chemistry.orgnih.gov This is attributed to the ability of the oxygen atom in the oxetane ring to act as a hydrogen bond acceptor. organic-chemistry.org Replacing more lipophilic groups, such as a gem-dimethyl group, with an oxetane can enhance a compound's solubility.
Conversely, the polar nature of the oxetane ring generally leads to a decrease in lipophilicity, which is often quantified by the logarithm of the distribution coefficient (logD). While the effect on lipophilicity can be context-dependent, the substitution of a nonpolar group with an oxetane typically results in a lower logD value. organic-chemistry.org This reduction in lipophilicity can be advantageous in mitigating issues such as high metabolic turnover and off-target toxicity that are often associated with highly lipophilic compounds. nih.gov
| Compound/Fragment | Effect on Aqueous Solubility | Effect on Lipophilicity (logD) | Reference |
|---|---|---|---|
| Oxetane Moiety | Generally Increases | Generally Decreases | organic-chemistry.orgnih.gov |
| Replacement of gem-dimethyl with Oxetane | Increased | Decreased | organic-chemistry.org |
| Replacement of Carbonyl with Oxetane | Variable | Variable | organic-chemistry.org |
Impact on Molecular Three-Dimensionality and Shape Diversity
In recent years, there has been a significant push in drug discovery to move away from flat, two-dimensional molecules towards compounds with greater three-dimensionality. Molecules with a higher degree of sp³-hybridized atoms tend to have improved physicochemical properties and can engage with biological targets in a more specific manner.
The oxetane ring in this compound is composed of three sp³-hybridized carbon atoms and one oxygen atom, imparting a distinct three-dimensional, puckered conformation. nih.gov The introduction of this motif into a larger molecule can disrupt planarity and increase its shape diversity. This increased three-dimensionality can lead to improved target binding and selectivity, as well as enhanced solubility and metabolic stability. nih.gov The rigid nature of the oxetane ring can also serve as a conformational lock, restricting the rotational freedom of adjacent functionalities and presenting them in a well-defined spatial orientation for interaction with biological targets.
Tuning of pKa and Basicity in Proximal Functional Groups
The electronic properties of the oxetane ring can have a profound impact on the acidity or basicity of nearby functional groups. The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect. nih.gov When placed in proximity to a basic functional group, such as an amine, this effect can significantly lower its pKa, making it less basic.
In the case of this compound, the electron-withdrawing nature of the oxetane ring is expected to increase the acidity of the phenolic hydroxyl group. This would result in a lower pKa compared to phenol (B47542) itself. The stabilization of the corresponding phenoxide anion through the inductive effect of the oxetane ring facilitates the deprotonation of the hydroxyl group. This ability to fine-tune the pKa of a molecule can be crucial for optimizing its interactions with biological targets and for improving its pharmacokinetic properties.
Enhancement of Metabolic Stability
Metabolic instability is a major cause of attrition in drug development. The introduction of an oxetane ring can be a valuable strategy to enhance the metabolic stability of a molecule. nih.govorganic-chemistry.org The oxetane moiety itself is generally stable to metabolic degradation. organic-chemistry.org
Furthermore, the small and polar nature of the oxetane ring allows it to be used to block metabolically labile sites within a molecule. nih.gov For instance, replacing a metabolically vulnerable gem-dimethyl group with a 3,3-disubstituted oxetane can prevent oxidative metabolism at that position without significantly increasing the molecule's lipophilicity. organic-chemistry.org In the context of this compound, the oxetane ring can sterically shield adjacent positions on the phenol ring from metabolic attack by cytochrome P450 enzymes.
| Structural Modification | Effect on Metabolic Stability | Mechanism | Reference |
|---|---|---|---|
| Incorporation of an Oxetane Ring | Generally Increases | The oxetane moiety is metabolically robust. | nih.govorganic-chemistry.org |
| Replacement of a gem-dimethyl group with an Oxetane | Increased | Blocks oxidative metabolism at a labile site. | organic-chemistry.org |
Utility as a Core Scaffold and Building Block in Organic Synthesis
Beyond its role in modulating physicochemical properties, this compound is a versatile building block in organic synthesis, providing access to a wide range of more complex molecules.
Precursor for Diverse Heterocyclic Structures (e.g., Furans, Pyrroles, Benzofurans, Indoles)
The phenol functionality of this compound is a key handle for the synthesis of various heterocyclic systems. For example, ortho-selective Friedel-Crafts reactions of phenols with oxetan-3-ols can lead to the formation of 3-aryl-3-hydroxymethyl-dihydrobenzofurans through a tandem alkylation-ring-opening reaction. This provides a direct route to substituted benzofuran scaffolds.
While direct syntheses of other heterocycles such as furans, pyrroles, and indoles from this compound are not extensively documented, established synthetic methodologies for these ring systems often utilize phenol derivatives as starting materials. For instance, the Paal-Knorr synthesis can be employed to construct furans and pyrroles from 1,4-dicarbonyl compounds, which can potentially be derived from this compound. Similarly, various indole (B1671886) syntheses, such as the Fischer indole synthesis, can be adapted to incorporate the this compound moiety.
Integration into Complex Bioactive Molecules
The desirable properties imparted by the oxetane ring have led to its incorporation into a number of complex bioactive molecules and clinical drug candidates. nih.gov The this compound scaffold provides a valuable starting point for the synthesis of such molecules. The phenol group can be readily functionalized through etherification, esterification, or cross-coupling reactions to introduce additional pharmacophoric elements.
While specific examples of marketed drugs containing the precise this compound core are not abundant, the broader class of molecules containing both a phenol and an oxetane ring is well-represented in medicinal chemistry literature. These compounds span a range of therapeutic areas, highlighting the versatility of this structural combination. The ability of the oxetane to improve solubility, metabolic stability, and three-dimensionality makes the this compound scaffold an attractive platform for the development of new therapeutic agents.
Role in Kinase Inhibitor Development
The strategic incorporation of small, polar, and three-dimensional motifs has become a cornerstone of modern medicinal chemistry in the quest for novel kinase inhibitors with improved efficacy and drug-like properties. Among these, the oxetane moiety has emerged as a particularly valuable scaffold. Specifically, the this compound structural motif is gaining attention as a versatile building block in the design of a new generation of kinase inhibitors. This is attributed to the unique physicochemical properties conferred by the oxetane ring, which can positively influence a compound's solubility, metabolic stability, and target engagement.
The oxetane ring, a four-membered cyclic ether, is considered a non-classical isostere of the carbonyl group. nih.gov Its high polarity and ability to function as a hydrogen bond acceptor make it an attractive feature for interaction with the hinge region of kinases, a critical area for inhibitor binding. nih.gov The strained C-O-C bond angle of the oxetane ring exposes the oxygen lone pair of electrons, enhancing its capacity to form effective hydrogen bonds compared to other cyclic ethers. nih.gov This property is crucial in kinase inhibitor design, where hydrogen bonding with the kinase hinge is a key determinant of binding affinity.
While extensive research has been conducted on oxetane-containing molecules in a broader sense, specific and detailed studies focusing solely on this compound as a primary scaffold for a wide range of kinase inhibitors are still emerging in publicly available literature. However, the foundational principles of oxetane chemistry in medicinal chemistry strongly support its utility.
One study exploring the chemical space of oxetanes for kinase inhibitor discovery synthesized and evaluated a series of 4-(3-phenyloxetan-3-yl)phenol derivatives. nih.gov This research provides valuable insights into the structure-activity relationships of related compounds. The findings from this study on a positional isomer highlight the potential of the oxetanyl-phenol core in engaging with kinase targets.
In this context, a differential scanning fluorimetry (DSF) assay was used to assess the interaction of these compounds with a panel of kinases. Notably, derivatives of the closely related 4-(3-phenyloxetan-3-yl)phenol scaffold demonstrated stabilizing effects on Calcium/calmodulin-dependent protein kinase 1G (CAMK1G), indicating a direct interaction. The table below summarizes the thermal shift (ΔTm) observed for selected compounds, illustrating the impact of substitutions on the phenyl ring.
| Compound | Substitution on Phenyl Ring | ΔTm (°C) at 10 µM against CAMK1G |
|---|---|---|
| 20c | 4-CF₃ | 5.8 |
| 20e | 4-CN | 5.2 |
| 20d | 4-OCH₃ | Detrimental to interaction |
| 20b | 2,4-difluoro | Detrimental to interaction |
The data indicates that electron-withdrawing groups on the aryl ring of the 4-(3-phenyloxetan-3-yl)phenol scaffold are well-tolerated and contribute to the interaction with CAMK1G. nih.gov Conversely, the presence of electron-donating or certain bulky groups was found to be detrimental to this interaction. nih.gov While this data is for a positional isomer, it provides a valuable starting point for understanding the potential structure-activity relationships for inhibitors based on the this compound core. The principles of molecular recognition and the impact of electronic effects are likely to be transferable, suggesting that similar substituent effects could be observed for this compound derivatives.
The continued exploration of this compound and its derivatives in kinase inhibitor discovery programs is warranted. Its favorable physicochemical properties and potential for forming key interactions within the kinase active site make it a promising fragment for the development of the next generation of targeted cancer therapies and treatments for other diseases driven by aberrant kinase activity. Further research, including broad kinase screening and co-crystallization studies, will be crucial to fully elucidate the potential of this specific scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Oxetan-3-yl)phenol, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, oxetane-containing building blocks (e.g., 3-[(oxetan-3-yl)amino]phenol) can be utilized as intermediates . Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Reaction progress should be monitored via TLC or HPLC, and purification achieved via column chromatography using silica gel with ethyl acetate/hexane gradients.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and oxetane ring protons (δ 4.2–5.0 ppm). The oxetane carbons appear at ~80–85 ppm in 13C NMR.
- IR : Detect O–H stretching (~3200–3500 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) from the oxetane ring.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.
Advanced Research Questions
Q. What computational approaches are recommended to predict the electronic and steric properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set is widely used to optimize molecular geometry, calculate frontier molecular orbitals (HOMO/LUMO), and assess steric effects . Software like Gaussian or ORCA can model substituent effects on reactivity. For example, the oxetane ring’s electron-donating nature may lower the activation energy for electrophilic substitution.
Q. How do steric and electronic effects influence the regioselectivity of this compound in catalytic reactions?
- Methodological Answer : The oxetane group introduces steric hindrance near the phenolic hydroxyl, directing electrophilic attacks (e.g., nitration, sulfonation) to the para position. Electronic effects can be quantified via Hammett σ constants or computational charge distribution analysis. Experimental validation requires competitive reactions under controlled conditions (e.g., HNO3/H2SO4 for nitration), followed by HPLC or GC-MS to quantify isomer ratios.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (≥11 mil thickness) and sealed goggles. Use lab coats and fume hoods to minimize exposure .
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid water runoff to prevent environmental contamination .
- Exposure Limits : Although specific data for this compound is limited, adhere to OSHA guidelines for analogous phenols (e.g., PAC-1: 2.1 mg/m³) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity, solvent anhydrous conditions, and inert atmosphere (N2/Ar).
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dimerization or oxetane ring-opening).
- Statistical Optimization : Employ Design of Experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry) .
Methodological Tables
| Parameter | Synthetic Optimization | Computational Analysis |
|---|---|---|
| Key Variables | Solvent polarity, catalyst loading | Basis set (6-31G*), functional (B3LYP) |
| Analytical Tools | TLC, HPLC, GC-MS | Gaussian, ORCA, VMD visualization |
| Critical Outputs | Yield, purity, regioselectivity | HOMO/LUMO energies, steric maps |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
